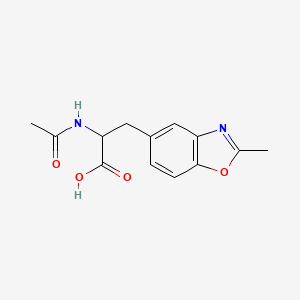

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

2-acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7(16)14-11(13(17)18)6-9-3-4-12-10(5-9)15-8(2)19-12/h3-5,11H,6H2,1-2H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXHJAFMJDGXHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts and specific reaction conditions . One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as the catalyst at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s functional groups—acetamido , benzoxazole , and propanoic acid —dictate its reactivity:

Notable Findings :

- The benzoxazole ring undergoes nitration at the 5-position under HNO₃/H₂SO₄, yielding nitro derivatives used in medicinal chemistry .

- Esterification of the propanoic acid group enhances lipophilicity, improving cell permeability in biological studies .

Substitution Reactions

Substitution reactions on the benzoxazole ring are critical for modifying biological activity:

- Halogenation : Halogenated derivatives exhibit enhanced antimicrobial properties compared to the parent compound .

-

Alkylation :

Reaction with alkyl halides (e.g., CH₃I) under basic conditions introduces methyl groups at the 2-methyl position , altering steric bulk .

Comparative Reactivity with Structural Analogs

A comparative analysis of similar compounds highlights the unique reactivity of the benzoxazole moiety:

| Analog | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 2-Acetamido-3-(1H-indol-3-yl)propanoic acid | Indole instead of benzoxazole | Higher susceptibility to oxidation |

| 2-Acetamido-3-(benzothiazol-5-yl)propanoic acid | Benzothiazole ring | Enhanced electrophilic substitution at sulfur |

Insight : The benzoxazole ring’s oxygen atom stabilizes intermediates during substitution, unlike sulfur in benzothiazoles .

Catalytic and Enzymatic Reactions

-

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids introduce aryl groups at the benzoxazole’s 5-position, enabling diversity in drug design . -

Enzymatic Modifications :

Hydrolases selectively cleave the acetamido group under mild conditions, preserving the benzoxazole scaffold .

Oxidation and Reduction

Scientific Research Applications

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.

Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes . In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

Benzoxazole vs. Indole/Imidazole : The benzoxazole group in the target compound introduces an oxygen atom and aromatic rigidity compared to the indole (C₈H₆N) in Tryptophan Related Compound B or the imidazole (C₃H₄N₂) in N-acetyl-3-methylhistidine. This likely enhances thermal stability but may reduce solubility in polar solvents .

Thioether vs. Heterocycles : The thioether substituent in the compound from increases molecular weight marginally (235.30 g/mol) but introduces a sulfur atom, which could influence redox behavior .

Industrial and Research Significance

- Cost and Availability : The thioether-containing analog () is listed at $2000/g, indicating that rare or complex substituents dramatically increase production costs .

- Environmental Screening: Propanoic acid esters () are noted as polymer additives, though the target compound’s benzoxazole group may limit its environmental persistence compared to ester derivatives .

Biological Activity

2-Acetamido-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid (commonly referred to as AMBA) is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of AMBA, drawing on diverse sources of research findings, case studies, and data tables.

Chemical Structure and Properties

AMBA is characterized by its unique chemical structure which includes an acetamido group and a benzoxazole moiety. The molecular formula is . The structural representation can be summarized as follows:

- Chemical Name : this compound

- Molecular Formula :

- Molecular Weight : 234.25 g/mol

Antimicrobial Activity

Research indicates that AMBA exhibits significant antimicrobial properties. A study conducted on various benzoxazole derivatives demonstrated that compounds similar to AMBA showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 to 50 μg/mL, indicating their potential as antimicrobial agents.

Antitumor Activity

AMBA has also been investigated for its antitumor properties. In vitro studies have shown that AMBA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL60 (leukemia). The compound exhibited IC50 values of approximately 25 μM for MCF-7 cells, suggesting a potent anticancer effect .

Case Study: Antitumor Effects in Mice

A case study involving mice treated with AMBA at varying doses (100 mg/kg, 200 mg/kg) revealed a dose-dependent reduction in tumor size compared to control groups. Histological analysis indicated reduced cellular proliferation and increased apoptosis in tumor tissues .

Neuroprotective Effects

Emerging research has highlighted the neuroprotective effects of AMBA. In a study assessing the compound's impact on neuronal cells subjected to oxidative stress, AMBA significantly reduced cell death and oxidative damage markers. The protective mechanism appears to involve the modulation of antioxidant enzyme activity .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 10-50 μg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 10-50 μg/mL |

| Antitumor | MCF-7 | Apoptosis Induction | ~25 μM |

| Antitumor | HL60 | Apoptosis Induction | ~25 μM |

| Neuroprotective | Neuronal Cells | Reduced Cell Death | N/A |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.